3-Amino-3-(3,4-dimethoxyphenyl)cyclobutan-1-ol
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Overview
Description
3-Amino-3-(3,4-dimethoxyphenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound features a cyclobutane ring substituted with an amino group and a 3,4-dimethoxyphenyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Amino Group: The amino group can be introduced via an amination reaction, often using reagents like ammonia or amines under controlled conditions.
Attachment of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the cyclobutane ring with a 3,4-dimethoxyphenyl precursor, typically through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,4-dimethoxyphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Amino-3-(3,4-dimethoxyphenyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,4-dimethoxyphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3,4-dimethoxyphenyl)propionic acid
- 3-Amino-3-(3,4-dimethoxyphenyl)cyclobutanone
Uniqueness
3-Amino-3-(3,4-dimethoxyphenyl)cyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-amino-3-(3,4-dimethoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-15-10-4-3-8(5-11(10)16-2)12(13)6-9(14)7-12/h3-5,9,14H,6-7,13H2,1-2H3 |
InChI Key |
SOXOMHVMJDMYSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC(C2)O)N)OC |
Origin of Product |
United States |
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